molecular formula C15H17ClF3N3O B12881676 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone CAS No. 91703-25-2

5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone

Cat. No.: B12881676
CAS No.: 91703-25-2
M. Wt: 347.76 g/mol
InChI Key: FQYJXIHFYAIUFY-UHFFFAOYSA-N
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Description

5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with piperazine under controlled conditions to form the piperazinyl intermediate. This intermediate is then reacted with 2-pyrrolidinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol
  • 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]oxy]-N-methyl-pyridine-2-carboxamide
  • 3-Chloro-4-(trifluoromethyl)phenylboronic acid

Uniqueness

Compared to similar compounds, 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

91703-25-2

Molecular Formula

C15H17ClF3N3O

Molecular Weight

347.76 g/mol

IUPAC Name

5-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C15H17ClF3N3O/c16-12-2-1-10(9-11(12)15(17,18)19)21-5-7-22(8-6-21)13-3-4-14(23)20-13/h1-2,9,13H,3-8H2,(H,20,23)

InChI Key

FQYJXIHFYAIUFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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